molecular formula C14H11F3O2 B1442101 (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol CAS No. 933786-79-9

(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol

Cat. No.: B1442101
CAS No.: 933786-79-9
M. Wt: 268.23 g/mol
InChI Key: DFIYQZIHZLMLHU-UHFFFAOYSA-N
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Description

(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure

Scientific Research Applications

(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol typically involves the reaction of 4-(Trifluoromethyl)phenol with 4-bromophenylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-(4-(Trifluoromethyl)phenoxy)phenyl)ketone.

    Reduction: Formation of (4-(4-(Trifluoromethyl)phenoxy)phenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenol): A precursor in the synthesis of (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol.

    (4-(Trifluoromethyl)benzenemethanol): A structurally similar compound with a trifluoromethyl group attached to a benzene ring.

    (4-(Trifluoromethyl)phenyl)methanol: Another related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a phenoxyphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-[4-(trifluoromethyl)phenoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIYQZIHZLMLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727072
Record name {4-[4-(Trifluoromethyl)phenoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933786-79-9
Record name 4-[4-(Trifluoromethyl)phenoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933786-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[4-(Trifluoromethyl)phenoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.0 g commercially available 4-(4-Trifluoromethyl-phenoxy)-benzoic acid in 180 ml tetrahydrofuran 269 mg lithium aluminum hydride were added at −20° C. portionwise. The reaction temperature was maintained between −5° C. and −20° C. After completion of the addition the cooling bath was removed and the reaction mixture was allowed to warm to room temperature. The reaction mixture was stirred at room temperature for two hours. Then the reaction mixture was cooled again to −40° C. and 3 ml water were added. The cooling bath was removed and the reaction mixture was allowed to warm to room temperature. The reaction mixture was stirred at room temperature for four hours. Then the reaction mixture was dried over MgSO4. The solvent was removed in vacuo and the residue purified by flash chromatography on silica gel with the eluents n-heptane:ethyl acetate=9:1=>2:1 to obtain 600 mg [4-(4-Trifluoromethyl-phenoxy)-phenyl]-methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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